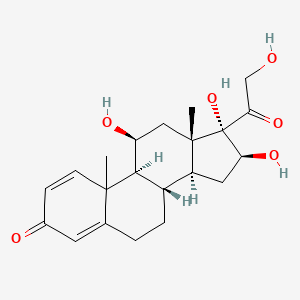
4-amino-1-hydroxy-1,8-naphthyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-amino-1-hydroxy-1,8-naphthyridin-2(1H)-one is a heterocyclic compound that belongs to the naphthyridine family. Compounds in this family are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both amino and hydroxy functional groups in the molecule suggests it may have interesting chemical reactivity and potential for forming hydrogen bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1-hydroxy-1,8-naphthyridin-2(1H)-one typically involves multi-step organic reactions One common approach might include the cyclization of appropriate precursors under acidic or basic conditions
Industrial Production Methods
Industrial production of such compounds often involves optimizing the synthetic route for higher yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-amino-1-hydroxy-1,8-naphthyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.
Reduction: The amino group can be reduced to an amine.
Substitution: Both the amino and hydroxy groups can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce various alkyl or acyl groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for their potential as therapeutic agents.
Industry: Used in the development of new materials or as catalysts in chemical reactions.
Mecanismo De Acción
The mechanism of action of 4-amino-1-hydroxy-1,8-naphthyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The presence of amino and hydroxy groups allows for hydrogen bonding and other interactions with molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
4-amino-1-hydroxy-quinoline: Another heterocyclic compound with similar functional groups.
1,8-naphthyridine: The parent compound without the amino and hydroxy groups.
Uniqueness
4-amino-1-hydroxy-1,8-naphthyridin-2(1H)-one is unique due to the specific arrangement of its functional groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may offer distinct advantages in terms of stability, solubility, or target specificity.
Propiedades
Fórmula molecular |
C8H7N3O2 |
|---|---|
Peso molecular |
177.16 g/mol |
Nombre IUPAC |
4-amino-1-hydroxy-1,8-naphthyridin-2-one |
InChI |
InChI=1S/C8H7N3O2/c9-6-4-7(12)11(13)8-5(6)2-1-3-10-8/h1-4,13H,9H2 |
Clave InChI |
CVVRQUVFUNHVNE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(N=C1)N(C(=O)C=C2N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



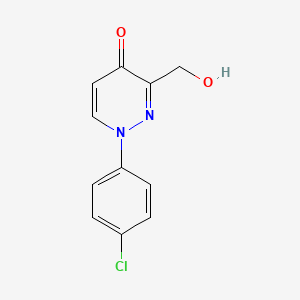
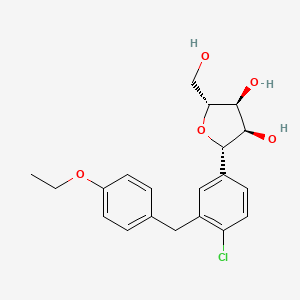
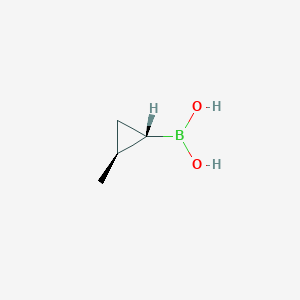
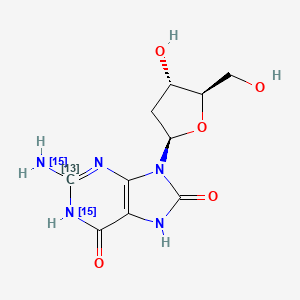
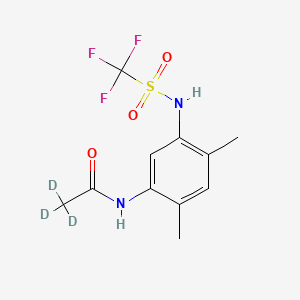

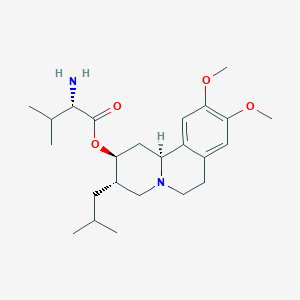
![3-Ethoxy-3-[4-(2-methyl-benzyloxy)-phenyl]-propionic acid](/img/structure/B13850531.png)
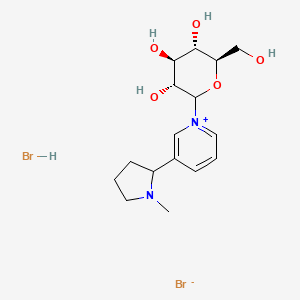

![b-D-Glucopyranoside,3-hydroxy-5-[2-(3-hydroxy-4-methoxyphenyl)ethenyl]phenyl,2-(3,4,5-trihydroxybenzoate), (E)-](/img/structure/B13850545.png)
